Methyl 2-(4-aminothian-3-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
methyl 2-(4-aminothian-3-yl)acetate |
InChI |
InChI=1S/C8H15NO2S/c1-11-8(10)4-6-5-12-3-2-7(6)9/h6-7H,2-5,9H2,1H3 |
InChI Key |
BLYYWQFGDODAIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CSCCC1N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of Methyl 2 4 Aminothian 3 Yl Acetate
Reactions Involving the Amine Functionality
The secondary amine in the 4-position of the thiane (B73995) ring is a key site for derivatization. Its nucleophilicity allows for a variety of reactions to introduce new substituents, thereby modifying the molecule's steric and electronic properties.
Acylation, Alkylation, and Arylation Studies
The nitrogen atom of the secondary amine can readily react with various electrophiles. Acylation, the introduction of an acyl group (R-C=O), is a common transformation. This is typically achieved by treating Methyl 2-(4-aminothian-3-yl)acetate with acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. These reactions result in the formation of the corresponding N-acyl derivatives.
Alkylation, the addition of an alkyl group, can be accomplished using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. Similarly, arylation can be achieved through reactions like the Buchwald-Hartwig amination, which couples the amine with an aryl halide using a palladium catalyst.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-acetyl-2-(4-aminothian-3-yl)acetate |
| Alkylation | Methyl iodide | N-methyl-2-(4-aminothian-3-yl)acetate |
| Arylation | Phenyl bromide | N-phenyl-2-(4-aminothian-3-yl)acetate |
Formation of Imine and Enamine Derivatives
While the secondary amine itself cannot directly form an imine, it can participate in reactions that lead to related structures. Condensation reactions with aldehydes or ketones under specific conditions can lead to the formation of enamines, which are α,β-unsaturated amines. This transformation typically requires the removal of water to drive the equilibrium towards the product. The resulting enamines are versatile intermediates in their own right, capable of participating in various carbon-carbon bond-forming reactions.
Transformations of the Methyl Ester Group
The methyl ester functionality provides another handle for chemical modification, offering a pathway to a range of other functional groups.
Hydrolysis, Transesterification, and Amidation Reactions
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is typically a cleaner reaction. Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This is a reversible process, and the equilibrium is usually shifted by using a large excess of the new alcohol.
Amidation, the reaction of the ester with an amine to form an amide, is also a common transformation. This reaction is often slower than hydrolysis and may require heating or the use of specific catalysts to proceed at a reasonable rate.
| Reaction Type | Reagent Example | Product |
| Hydrolysis | Sodium hydroxide | Sodium 2-(4-aminothian-3-yl)acetate |
| Transesterification | Ethanol | Ethyl 2-(4-aminothian-3-yl)acetate |
| Amidation | Ammonia (B1221849) | 2-(4-aminothian-3-yl)acetamide |
Reduction to Alcohol and Subsequent Oxidations
The methyl ester can be reduced to the corresponding primary alcohol, 2-(4-aminothian-3-yl)ethanol. This reduction is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH4). The resulting alcohol can then be subjected to various oxidation reactions. Mild oxidation could potentially yield the corresponding aldehyde, while stronger oxidizing agents would lead to the carboxylic acid, which could also be obtained directly via hydrolysis of the starting ester.
Reactivity Profile of the Thian Ring System
The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is generally stable. However, the sulfur atom can influence the reactivity of the ring and its substituents. The sulfur can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The level of oxidation can often be controlled by the choice of reagent and reaction conditions. These oxidations can significantly alter the stereochemistry and electronic properties of the molecule, potentially influencing the reactivity of the other functional groups.
Furthermore, the stereochemistry of the substituents on the thiane ring is an important consideration. The relative orientation of the amino and acetate (B1210297) groups (cis or trans) can affect the ring's conformation and the accessibility of the functional groups to reagents, thereby influencing the reaction pathways and product distributions.
Electrophilic and Nucleophilic Aromatic Substitution
The thiane ring of this compound is a saturated, non-aromatic heterocycle. Consequently, it does not undergo classical electrophilic aromatic substitution (SEAr) or nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of aromatic systems like thiophene (B33073) or benzene. youtube.comnih.gov
Reactions on the thiane ring would instead follow mechanisms typical for saturated systems. The presence of lone pairs of electrons on the sulfur and nitrogen atoms confers nucleophilic character to the molecule, making it susceptible to attack by electrophiles through an electrophilic addition mechanism. The amino group, being an electron-donating group, is anticipated to enhance the nucleophilicity of the molecule, particularly at the nitrogen atom.
While direct nucleophilic substitution on the sp³-hybridized carbon atoms of the thiane ring is generally unfavorable, it can be facilitated under certain conditions. Activation of the ring, for instance, through the formation of a sulfonium (B1226848) salt by alkylating the sulfur atom, would introduce a good leaving group and render the adjacent carbons susceptible to nucleophilic attack. wikipedia.org
Ring Expansion and Contraction Methodologies
The six-membered thiane ring is a relatively stable scaffold. However, specific synthetic methodologies can be employed to induce ring expansion or contraction, providing access to diverse heterocyclic frameworks.
Ring Expansion: Ring expansion of thiane derivatives has been documented through various synthetic routes. A notable example involves a researchgate.netacs.org-sigmatropic rearrangement of sulfonium ylides generated from 2-vinylthiane derivatives, which can lead to the formation of nine-membered rings. youtube.com Although the title compound lacks a vinyl group, its synthesis could be a gateway to such transformations. General methods like the Tiffeneau-Demjanov rearrangement, which involves the diazotization of an exocyclic aminomethyl group to form a carbocation that initiates ring expansion, could also be applicable after appropriate derivatization. youtube.com
Ring Contraction: Methodologies for the contraction of saturated heterocyclic rings, including thianes, have also been developed. Photochemical approaches, such as the visible-light-mediated Norrish Type II reaction of α-acylated thiane derivatives, have been shown to yield cyclopentane (B165970) thiol products. documentsdelivered.com This suggests that modification of the acetate group in this compound to an α-keto functionality could be a viable strategy for ring contraction. Cationic rearrangements, initiated by the formation of a carbocation within the ring, can also lead to ring contraction through bond migration. youtube.com
Development of Functionalized Derivatives for Research Probes
The primary amino group and the methyl ester functionality of this compound serve as versatile handles for the synthesis of functionalized derivatives with potential applications as research probes. Such probes are invaluable tools in chemical biology for investigating biological systems.
The primary amine can be readily modified via several standard transformations:
Acylation: To form amides by reacting with activated carboxylic acids or their derivatives. This allows for the attachment of reporter groups like fluorophores or biotin.
Alkylation: To introduce various alkyl groups, which can alter the molecule's physicochemical properties such as lipophilicity.
Reductive Amination: To form secondary amines by reacting with aldehydes or ketones.
The ester group offers additional sites for derivatization:
Hydrolysis: To the corresponding carboxylic acid, which can be coupled to other molecules.
Reduction: To the primary alcohol, creating a new site for functionalization.
Transesterification: To introduce different ester groups.
These derivatization strategies allow for the systematic modification of the parent compound to develop probes for specific biological targets, although no such applications have been specifically reported for this compound. youtube.com
Computational Prediction of Reaction Pathways and Product Distribution
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to predict the chemical behavior of this compound.
Conformational Analysis and Reactivity: The thiane ring exists in multiple conformations, with the chair form typically being the most stable. acs.org The substituents on the ring will influence the conformational equilibrium and the axial/equatorial preference of the amino and acetate groups. Computational modeling can determine the lowest energy conformation, which is crucial for understanding its reactivity.
Prediction of Reaction Pathways: DFT calculations can map the potential energy surface for a given reaction, identifying transition states and intermediates. This allows for the prediction of the most likely reaction mechanism and its associated energy barriers. For example, when reacting with an electrophile, computational studies could predict whether the nitrogen or sulfur atom is the more likely site of attack.
Product Distribution Prediction: By comparing the energies of the transition states leading to different potential products, it is possible to predict the kinetic and thermodynamic product ratios. For instance, in a potential ring transformation reaction, computational analysis can help to determine the most probable rearranged product. While specific computational studies on this compound are not available, research on related thiane derivatives has demonstrated the utility of these methods in elucidating reaction mechanisms and predicting reactivity. documentsdelivered.com
Advanced Spectroscopic and Structural Characterization of Methyl 2 4 Aminothian 3 Yl Acetate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the connectivity and stereochemistry of organic molecules in solution. For Methyl 2-(4-aminothian-3-yl)acetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.
Detailed Proton (¹H) and Carbon-¹³ (¹³C) NMR Assignment
The methoxy (B1213986) group (-OCH₃) of the ester typically appears as a sharp singlet around 3.6-3.7 ppm. libretexts.orgresearchgate.net The protons of the methylene (B1212753) group (-CH₂-) adjacent to the ester carbonyl are diastereotopic due to the adjacent chiral center and would likely appear as a multiplet. The protons on the thiane (B73995) ring (H2, H3, H4, H5, H6) resonate in the range of approximately 1.6 to 3.0 ppm, with those adjacent to the sulfur atom (H2, H6) appearing at a lower field. chemicalbook.com The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial positions and the relative stereochemistry (cis or trans) of the amino and acetate (B1210297) substituents.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing around 170-172 ppm. rsc.org The methoxy carbon (-OCH₃) resonates at approximately 51-52 ppm. rsc.org The carbons of the thiane ring appear in the aliphatic region, with their exact shifts providing insight into the substitution pattern and ring conformation. researchgate.netresearchgate.net
Predicted NMR Data for this compound
The following table presents predicted chemical shift ranges based on known values for similar structural motifs. Actual values may vary based on solvent and stereoisomer.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 | Multiplet | ~45-55 |
| H4 | Multiplet | ~50-60 |
| CH₂ (acetate) | Multiplet | ~35-45 |
| OCH₃ | ~3.7 (singlet) | ~51-52 |
| C=O | - | ~170-172 |
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign the signals and elucidate the molecular structure, a suite of 2D NMR experiments is essential. slideshare.netscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would establish the connectivity between H3, H4, and the adjacent methylene protons on the thiane ring, as well as the protons of the acetate's methylene group with H3.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, a correlation from the methoxy protons (~3.7 ppm) to the ester carbonyl carbon (~171 ppm) would confirm the ester functionality.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. researchgate.net For this compound, NOESY correlations between H3 and H4 would help determine their relative cis or trans orientation on the thiane ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its exact molecular formula. aminer.orgwaters.comnih.gov For this compound (C₈H₁₅NO₂S), HRMS would provide a mass measurement with high accuracy, confirming the elemental composition.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. chemguide.co.ukwikipedia.orglibretexts.org Common fragmentation pathways for this molecule under electron impact (EI) or collision-induced dissociation (CID) would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen and sulfur heteroatoms is a common pathway.
Loss of the methoxy group: Fragmentation of the ester can lead to the loss of an ·OCH₃ radical.
Cleavage of the ester group: The entire methoxycarbonyl group (-COOCH₃) can be lost. libretexts.org
Ring fragmentation: The thiane ring can undergo cleavage to produce characteristic sulfur-containing fragments. nih.gov
Predicted Key Fragments in the Mass Spectrum
| m/z Value | Possible Fragment Identity |
|---|---|
| [M]+ | Molecular Ion |
| [M - 31]+ | Loss of ·OCH₃ |
| [M - 59]+ | Loss of ·COOCH₃ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. wpmucdn.com
For this compound, the IR spectrum would show characteristic absorption bands:
N-H stretching: A primary amine (R-NH₂) typically shows two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.comlibretexts.org
C-H stretching: Aliphatic C-H stretches will appear just below 3000 cm⁻¹.
C=O stretching: A strong, sharp absorption band for the ester carbonyl group is expected in the range of 1735-1750 cm⁻¹.
N-H bending: The scissoring vibration of the primary amine group usually appears in the 1580-1650 cm⁻¹ region. orgchemboulder.com
C-O stretching: The C-O single bond stretch of the ester will produce a strong band between 1000-1300 cm⁻¹.
C-N stretching: The C-N stretching of an aliphatic amine is found in the 1020-1250 cm⁻¹ range. orgchemboulder.com
Raman spectroscopy would provide complementary information, particularly for the C-S bond vibrations, which are often weak in the IR spectrum.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300-3500 (two bands) |
| Primary Amine | N-H Bend | 1580-1650 |
| Ester | C=O Stretch | 1735-1750 |
| Ester | C-O Stretch | 1000-1300 |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique can provide precise bond lengths, bond angles, and torsional angles.
For this compound, a successful crystal structure analysis would definitively establish:
The relative stereochemistry of the chiral centers at C3 and C4 (cis or trans).
The preferred conformation of the thiane ring, which is expected to adopt a chair-like geometry with substituents in either axial or equatorial positions.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment (if chiral centers exist)
This compound possesses two chiral centers (at C3 and C4), meaning it can exist as four possible stereoisomers. While NMR and X-ray crystallography can determine the relative stereochemistry, chiroptical techniques are required to assign the absolute configuration (e.g., (3R,4R), (3S,4S), (3R,4S), or (3S,4R)). uit.nothieme-connect.denih.gov
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by chromophores in the molecule, such as the ester carbonyl group. The resulting spectrum is highly sensitive to the stereochemical environment.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring differential absorption in the infrared region. nih.govnih.govacs.org It provides stereochemical information about the entire molecule, not just the areas near chromophores. acs.org
In modern practice, the experimental ECD or VCD spectrum is compared with spectra predicted by quantum chemical calculations for each possible stereoisomer. mdpi.com A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the molecule. rsc.org This combined experimental and computational approach has become a powerful tool in stereochemical analysis. uit.no
Theoretical and Computational Investigations of Methyl 2 4 Aminothian 3 Yl Acetate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation with various approximations, we can obtain detailed information about the geometry, stability, and electronic nature of Methyl 2-(4-aminothian-3-yl)acetate.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G*, would be used to determine its optimized geometry. researchgate.netnih.gov This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.
Due to the scarcity of direct experimental or computational data for this compound, we can infer its structural parameters from analogous compounds. For instance, studies on substituted cyclohexanes and piperidines provide insight into the bond lengths and angles of the thiane (B73995) ring. youtube.com The C-S bond lengths in a thiane ring are typically around 1.8 Å, while C-C bond lengths are in the range of 1.53-1.54 Å. The C-N bond of the amino group would be approximately 1.45 Å. The bond lengths and angles within the methyl acetate (B1210297) group are well-established.
Table 1: Predicted Ground State Geometrical Parameters of this compound (based on analogous compounds)
| Parameter | Predicted Value |
| C-S Bond Length (Å) | ~1.82 |
| C-C Bond Length (ring) (Å) | ~1.54 |
| C-N Bond Length (Å) | ~1.45 |
| C=O Bond Length (Å) | ~1.21 |
| C-O Bond Length (ester) (Å) | ~1.34 |
| C-S-C Bond Angle (°) | ~98 |
| C-C-C Bond Angle (ring) (°) | ~111 |
| C-C-N Bond Angle (°) | ~110 |
HOMO-LUMO Analysis and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. biomedres.us
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group and the sulfur atom of the thiane ring, as these are the most electron-rich centers. The LUMO is likely to be centered on the carbonyl carbon of the methyl acetate group, which is the most electrophilic site.
From studies of analogous molecules, we can estimate the HOMO-LUMO gap. For example, DFT calculations on triazine derivatives have shown HOMO-LUMO gaps in the range of 4.4871 eV. mdpi.com For naproxen (B1676952) and its degradants, the gap was calculated to be around 4.4665 eV. biomedres.us Based on these, the HOMO-LUMO gap for this compound can be predicted to be in a similar range, suggesting a moderately reactive molecule.
Table 2: Predicted Electronic Properties of this compound (based on analogous compounds)
| Property | Predicted Value (eV) |
| HOMO Energy | ~ -6.0 to -5.5 |
| LUMO Energy | ~ -1.5 to -1.0 |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 |
Conformational Analysis and Potential Energy Surface Mapping
The thiane ring in this compound is not planar and can adopt several conformations, with the chair conformation being the most stable, similar to cyclohexane. youtube.com In a substituted thiane, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions.
For this compound, two chair conformers are possible for each stereoisomer. The bulky methyl 2-acetate (B119210) group at position 3 and the amino group at position 4 will have a preference for the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. youtube.com A detailed conformational analysis would involve mapping the potential energy surface by systematically changing the key dihedral angles of the molecule to identify all low-energy conformers and the energy barriers between them. Such studies on substituted cyclohexanes show that the energy difference between axial and equatorial conformers for a methyl group is about 1.7 kcal/mol. youtube.com For the larger substituents in our target molecule, these energy differences would be more significant.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent. An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics. nih.gov
Simulations on analogous cyclic peptides at a water/cyclohexane interface have shown that such molecules tend to orient themselves at the interface, with hydrophilic parts interacting with water and hydrophobic parts with the nonpolar solvent. researchgate.net For this compound, the amino and ester groups would be expected to form hydrogen bonds with water molecules, while the hydrocarbon backbone of the thiane ring would have weaker interactions. The simulation would also capture the dynamic transitions between different chair and boat conformations of the thiane ring.
In Silico Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and structural elucidation of the compound.
DFT calculations can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. For this compound, the protons on the carbon attached to the nitrogen and the protons on the methyl group of the ester would have characteristic chemical shifts. The predicted spectra can be compared with experimental data to confirm the structure. Similar in silico predictions for thiazole (B1198619) derivatives have shown good agreement with experimental spectra. researchgate.net
Similarly, the vibrational frequencies from an IR spectrum can be calculated. The C=O stretch of the ester, the N-H stretches of the amine, and the C-S stretch of the thiane ring would be prominent and identifiable peaks.
Computational Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This is particularly useful in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.
Given the presence of the aminothiane moiety, which is a common scaffold in bioactive compounds, it is plausible that this compound could exhibit biological activity. Docking studies could be performed against various potential protein targets. For example, piperidine (B6355638) derivatives have been studied as inhibitors of various enzymes and receptors. researchgate.netnih.gov
A typical docking study would involve placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds between the amino or ester groups of the ligand and amino acid residues in the protein, as well as hydrophobic interactions involving the thiane ring.
Exploration of Biological Activity and Mechanistic Hypotheses for Methyl 2 4 Aminothian 3 Yl Acetate Analogues
In Vitro Biological Screening Methodologies for Potential Activity
The initial assessment of the biological activity of methyl 2-(4-aminothian-3-yl)acetate analogues typically involves a battery of in vitro screening assays. These assays are designed to be rapid, cost-effective, and provide a broad overview of the potential biological effects of the compounds. nih.govnih.gov
Commonly employed in vitro screening methodologies include:
Antimicrobial Assays: These assays determine the ability of the compounds to inhibit the growth of or kill various microorganisms, including bacteria and fungi. nih.gov Methods like broth microdilution are used to determine the minimum inhibitory concentration (MIC) against a panel of relevant pathogens. mdpi.com
Anticancer Screening: The cytotoxic effects of the analogues are evaluated against a variety of human cancer cell lines. nih.gov The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation. nih.govnih.govmdpi.com
Enzyme Inhibition Assays: Given that many drugs exert their effects by modulating enzyme activity, screening against a panel of key enzymes can reveal potential therapeutic targets. nih.gov For sulfur-containing heterocycles, enzymes like cholinesterases are of particular interest. nih.govrsc.orgrsc.org
Antioxidant Activity Assays: The capacity of the compounds to neutralize free radicals is assessed using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the Folin-Ciocalteu method for total polyphenol content. mdpi.com
General Bioactivity Screening: Assays like the brine shrimp lethality assay can be used as a preliminary screen for general toxicity and bioactivity. nih.gov
These initial screens help to identify "hit" compounds that exhibit promising activity in a particular area, warranting further, more detailed investigation. nih.gov
Investigation of Putative Molecular Targets and Biological Pathways
Once a compound shows promising activity in initial screens, the next step is to identify its specific molecular targets and the biological pathways it modulates.
Sulfur-containing heterocycles are known to interact with a variety of enzymes. nih.govnih.gov For analogues of this compound, a key area of investigation is their potential to modulate or inhibit enzymes.
Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a therapeutic strategy for conditions like Alzheimer's disease. nih.govrsc.orgrsc.org Thiane-based compounds could potentially fit into the active sites of these enzymes.
Kinases: Protein kinases are crucial regulators of cell signaling and are often targeted in cancer therapy. nih.gov Assays can determine if the analogues inhibit specific kinases involved in cell proliferation and survival.
Cytochrome P450 Enzymes: These enzymes are central to drug metabolism. nih.gov Studies on how thiane (B73995) analogues interact with and are metabolized by CYP enzymes are important for understanding their pharmacokinetic profiles. nih.gov Research has shown a preference for sulfoxidation over aromatic hydroxylation by some cytochrome P450 enzymes when interacting with thiophene-containing compounds. nih.gov
Table 1: Potential Enzyme Targets for this compound Analogues and Relevant Assay Methods
| Enzyme Target | Therapeutic Relevance | Common Assay Method(s) |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Ellman's Method |
| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Ellman's Method |
| Protein Kinases | Cancer, Inflammation | Kinase Activity Assays (e.g., ADP-Glo) |
| Cytochrome P450 (CYP) | Drug Metabolism | In vitro metabolism assays with liver microsomes |
| Topoisomerases | Cancer | DNA relaxation/supercoiling assays |
Many drugs function by binding to specific receptors on the cell surface or within the cell. Receptor binding assays are therefore essential to determine if the analogues of this compound act as agonists or antagonists at various receptors. The binding of a ligand to a protein is a spontaneous process that occurs when the change in Gibbs free energy (ΔG) is negative. nih.gov
Radioligand Binding Assays: These assays use a radiolabeled ligand with known affinity for a specific receptor to compete with the test compound. This allows for the determination of the binding affinity (Ki) of the analogue.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding constant (Kb), enthalpy (ΔH), and entropy (ΔS). nih.gov
In Silico Molecular Docking: Computational methods are used to predict the binding mode and affinity of the analogues to the three-dimensional structures of potential protein targets. nih.govresearchgate.netresearchgate.net This can help to prioritize compounds for experimental testing and guide the design of more potent analogues.
Beyond specific enzymes and receptors, the analogues may interact with other cellular components and accumulate in specific organelles.
DNA Intercalation: Some heterocyclic compounds can insert themselves between the base pairs of DNA, which can lead to cytotoxic effects. nih.gov Assays using circular dichroism or fluorescence spectroscopy with DNA-binding dyes can investigate this possibility.
Mitochondrial Targeting: Mitochondria are crucial for cellular energy production and apoptosis. nih.gov The lipophilic cationic nature of some compounds can lead to their accumulation in the mitochondria due to the negative mitochondrial membrane potential. nih.govchemrxiv.orgrsc.org The thiophene (B33073) moiety, for instance, has been incorporated into molecules designed for mitochondrial targeting. chemrxiv.orgrsc.org
Organelle-Specific Probes: Fluorescently labeling the analogues can allow for their visualization within cells using microscopy, revealing their subcellular localization and potential organelle-specific accumulation. nih.govnih.gov
Hypothesized Molecular Mechanisms of Action (based on in vitro and in silico findings)
Based on the data gathered from in vitro and in silico studies, hypotheses about the molecular mechanisms of action can be formulated. For instance, if an analogue demonstrates potent inhibition of a specific enzyme and shows a corresponding effect in cell-based assays, it is hypothesized that the observed biological activity is due to the inhibition of that enzyme. nih.gov
Structure-Activity Relationship (SAR) Studies: By comparing the biological activities of a series of related analogues, researchers can deduce the structural features that are important for activity. rsc.orgnih.gov For example, the position and nature of substituents on the thiane ring could be correlated with their inhibitory potency against a particular enzyme.
Computational Modeling: In silico methods like molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to refine the understanding of the binding mechanism. nih.gov
Comparative Biological Activity with Related Sulfur-Containing Heterocycles
To put the biological activity of this compound analogues into context, it is useful to compare them with other sulfur-containing heterocycles. rsc.orgnih.gov
Thiophene Derivatives: Thiophenes are five-membered aromatic sulfur heterocycles that are present in numerous approved drugs and are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govencyclopedia.pubresearchgate.net The sulfur atom in thiophene can enhance drug-receptor interactions through hydrogen bonding. nih.gov
Thiazole (B1198619) and Thiazolidine Derivatives: These five-membered rings containing both sulfur and nitrogen are also important pharmacophores with diverse biological activities. nih.govopenmedicinalchemistryjournal.com
Thiopyran Derivatives: Six-membered sulfur-containing heterocycles like thiopyrans have also been investigated for their medicinal properties. nih.gov
Table 2: Comparison of General Biological Activities of Selected Sulfur-Containing Heterocycles
| Heterocycle Class | Ring Size | Common Biological Activities |
| Thiane | 6-membered | Potential for CNS activity, enzyme inhibition |
| Thiophene | 5-membered | Anticancer, anti-inflammatory, antimicrobial, antiviral nih.govnih.govencyclopedia.pub |
| Thiazole | 5-membered | Anticancer, antimicrobial, anti-inflammatory nih.govopenmedicinalchemistryjournal.com |
| Thiopyran | 6-membered | Anticancer, antimicrobial nih.gov |
This comparative analysis helps to understand whether the thiane scaffold offers any advantages in terms of potency, selectivity, or pharmacokinetic properties over other well-established sulfur-containing heterocyclic systems.
Structure Activity Relationship Sar Studies of Methyl 2 4 Aminothian 3 Yl Acetate Derivatives
Systematic Modification of the Amino Group and its Impact on Activity
No specific research data was found detailing the impact of modifying the 4-amino group on the biological activity of this compound series.
Influence of Ester Moiety Variations on Biological Profile
Information regarding the synthesis and biological testing of derivatives with different ester groups (e.g., ethyl, propyl, benzyl) is not available.
Structural Changes to the Thian Ring System and Their Consequence for Activity
There are no published studies on the effects of altering the thian (tetrahydrothiopyran) ring, such as oxidation of the sulfur, ring expansion/contraction, or addition of substituents, on the activity of this compound.
Stereochemical Effects on Biological Recognition and Potency
The compound possesses two chiral centers at the C3 and C4 positions. However, no literature was found that investigates the biological activity of the different stereoisomers (e.g., cis vs. trans isomers or individual enantiomers) to determine the optimal three-dimensional arrangement for biological recognition.
Development of Pharmacophore Models from SAR Data
As no SAR data is available for this series of compounds, the development of a corresponding pharmacophore model has not been reported.
A table of mentioned compounds is not applicable as no specific derivatives could be discussed.
Advanced Analytical Methodologies for Detection and Quantification of Methyl 2 4 Aminothian 3 Yl Acetate in Research Matrices
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool in chemical analysis, enabling the separation of individual components from a mixture. For Methyl 2-(4-aminothian-3-yl)acetate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable for its analysis, with the choice depending on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analytical Research
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method would be the most common starting point for method development.
Method development would involve a systematic investigation of several parameters to achieve optimal separation and peak shape. These parameters include the selection of a suitable stationary phase (e.g., a C18 or C8 column), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), the pH of the mobile phase to control the ionization of the primary amine group, and the column temperature. nih.govresearchgate.netupertis.ac.id
Validation of the developed HPLC method is crucial to ensure its reliability and would be performed according to the International Council for Harmonisation (ICH) guidelines. nih.gov This process would involve assessing the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatility-Enabled Analysis
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. While the volatility of this compound would need to be experimentally determined, GC analysis could be feasible, potentially after derivatization to increase its volatility and thermal stability. The primary amine and ester functionalities could be susceptible to degradation at high temperatures.
Derivatization, for instance by acylation or silylation of the amine group, can improve the chromatographic properties of the analyte. yakhak.org The selection of the GC column is critical, with a mid-polarity column often being a good starting point for a multifunctional compound like this.
Table 2: Hypothetical GC Method Parameters for Derivatized this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Chiral Chromatography for Enantiomeric Purity Determination
This compound possesses two chiral centers, meaning it can exist as four stereoisomers. Since different enantiomers can have distinct biological activities, it is often necessary to separate and quantify them. Chiral chromatography is the gold standard for this purpose.
This can be achieved using either a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. researchgate.netsigmaaldrich.com Polysaccharide-based CSPs are widely used and have shown broad enantioselectivity for a variety of chiral compounds, including amines and amino acid derivatives. yakhak.org Both normal-phase and reverse-phase chiral HPLC methods could be developed.
Hyphenated Mass Spectrometry for Complex Mixture Analysis and Trace Detection (e.g., GC-MS, LC-MS/MS)
Hyphenating chromatographic techniques with mass spectrometry (MS) provides a powerful analytical tool that combines the separation capabilities of chromatography with the sensitive and selective detection of MS.
For this compound, both GC-MS and LC-MS/MS would be highly valuable. GC-MS would be suitable for the analysis of the derivatized compound, providing both retention time and mass spectral data for confident identification. nih.govjmaterenvironsci.com
LC-MS/MS is particularly powerful for the analysis of complex biological matrices. It offers high sensitivity and selectivity, allowing for the detection and quantification of the compound at very low concentrations. An LC-MS/MS method would typically involve optimizing the ionization of the parent molecule in the mass spectrometer's source (e.g., using electrospray ionization - ESI) and then identifying characteristic parent-to-daughter ion transitions for selected reaction monitoring (SRM). nih.gov
Spectrophotometric and Fluorometric Assay Development for Quantification in Research Samples
For routine quantification in research samples where high-end chromatographic equipment may not be readily available, spectrophotometric or fluorometric assays can be developed. These methods are often based on a chemical reaction that produces a colored or fluorescent product.
Given the primary amine group in this compound, a variety of colorimetric reagents could be employed. For instance, ninhydrin (B49086) reacts with primary amines to produce a deep purple color (Ruhemann's purple) that can be quantified spectrophotometrically. Alternatively, derivatization with a fluorogenic reagent, such as fluorescamine (B152294) or o-phthalaldehyde (B127526) (OPA), could be used to develop a highly sensitive fluorometric assay. nih.gov
Sample Preparation Strategies for Robust Analytical Research
The quality of analytical data is heavily dependent on the sample preparation process. The goal of sample preparation is to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
For research matrices such as biological fluids or reaction mixtures, a variety of sample preparation techniques can be considered. These include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. The choice of solvents would be guided by the polarity of this compound.
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. A cartridge containing a solid adsorbent is used to selectively retain the analyte while interfering compounds are washed away. For a compound with a primary amine, a cation-exchange SPE sorbent could be highly effective.
Protein Precipitation: For biological samples containing high concentrations of proteins, such as plasma or serum, precipitation of the proteins with an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is a common first step to clean up the sample.
The choice of the most appropriate sample preparation method will depend on the nature of the research matrix, the concentration of the analyte, and the analytical technique being used for the final determination. researchgate.net
Potential Research Applications and Future Directions for Methyl 2 4 Aminothian 3 Yl Acetate
The Role of Methyl 2-(4-aminothian-3-yl)acetate as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of this compound makes it a valuable candidate as a chiral building block in asymmetric synthesis. Chiral building blocks are essential for the construction of enantiomerically pure molecules, a critical requirement in the pharmaceutical industry where the stereochemistry of a drug can dictate its efficacy and safety. The thiane (B73995) ring, a six-membered heterocycle containing a sulfur atom, provides a defined three-dimensional scaffold that can influence the stereochemical outcome of chemical reactions.
The presence of both an amino group and an ester functionality offers multiple points for chemical modification, allowing for its incorporation into a wide array of complex molecular architectures. For instance, the amino group can be acylated or alkylated, while the ester can be hydrolyzed or converted into other functional groups. These transformations enable the synthesis of diverse derivatives with controlled stereochemistry. The principles of using chiral amino acid esters as auxiliaries in asymmetric reactions are well-established, guiding the stereoselective formation of new chiral centers. rsc.org
The application of similar chiral heterocyclic compounds, such as those derived from L-amino acids, has been successfully demonstrated in the synthesis of natural products and other biologically active molecules. researchgate.net By analogy, this compound could serve as a key intermediate in the synthesis of novel chiral ligands for asymmetric catalysis or as a foundational element for the creation of new drug candidates. A highly enantioselective four-component reaction has been developed for the construction of chiral β-hydroxy-α-amino acid derivatives, showcasing the power of using chiral building blocks in complex transformations. rsc.org
Table 1: Potential Asymmetric Transformations Utilizing this compound
| Reaction Type | Potential Product | Significance |
| N-Acylation | Chiral Amides | Precursors to peptidomimetics and other bioactive molecules. |
| Reductive Amination | Chiral Diamines | Important ligands in coordination chemistry and asymmetric catalysis. |
| Pictet-Spengler Reaction | Fused Heterocyclic Systems | Core structures in many natural products and pharmaceuticals. |
| Dieckmann Condensation | Bicyclic Ketoesters | Versatile intermediates for the synthesis of complex cyclic systems. |
Application in Chemical Biology as Molecular Probes
The development of molecular probes is crucial for visualizing and understanding biological processes at the molecular level. These tools often consist of a recognition element that binds to a specific target and a signaling moiety that produces a detectable signal. The structure of this compound provides a promising scaffold for the design of novel molecular probes.
The thiane ring can be functionalized with fluorophores or other reporter groups, while the amino acetate (B1210297) portion can be modified to act as a targeting ligand for specific biomolecules, such as enzymes or receptors. The sulfur atom within the thiane ring could also play a role in modulating the photophysical properties of an attached fluorophore or participate in specific interactions with biological targets. The design of such probes often involves a rational approach to link a signaling unit to a recognition unit. nih.gov
For example, fluorescent probes are widely used for the detection of biologically important species. nih.govyoutube.com The design principles for these probes often rely on modulating the electronic properties of a fluorophore upon interaction with an analyte. The aminothiane core of this compound could be integrated into such systems to create probes for sensing specific metal ions, reactive oxygen species, or other small molecules within a cellular environment. The development of photoacoustic imaging probes, which generate sound waves upon light excitation, represents another exciting avenue where novel chemical structures are needed. youtube.com
Further Investigation into Untapped Biological Mechanisms and Pathways
While the specific biological activities of this compound are not yet extensively documented, the thiane and amino acid substructures are present in various biologically active compounds. This suggests that the compound itself or its derivatives could interact with various biological targets and pathways that remain to be explored.
Sulfur-containing heterocycles are known to exhibit a broad range of pharmacological properties. For instance, derivatives of 2-aminothiophene and 2-aminothiazole (B372263) have been reported to possess antibacterial, antifungal, and anticancer activities. nih.govdoi.orgnih.gov These activities often stem from the ability of the sulfur-containing ring to engage in specific interactions with enzyme active sites or other biological macromolecules. The amino acid moiety could facilitate transport into cells or mimic natural substrates of enzymes.
Future research could involve screening this compound and a library of its derivatives against a panel of biological targets to identify novel bioactivities. Investigating its effects on cellular processes such as cell proliferation, apoptosis, and inflammation could uncover previously unknown mechanisms of action. The structural similarity to known bioactive molecules provides a rational starting point for such exploratory studies. For example, some sesquiterpene lactone analogs with amino groups have shown potent and selective cytotoxic effects against cancer cell lines. doi.orgnih.gov
Rational Design and Synthesis of Advanced Analogues with Enhanced Research Utility
The modular nature of this compound makes it an ideal scaffold for the rational design and synthesis of advanced analogues with improved properties for research applications. By systematically modifying different parts of the molecule, it is possible to fine-tune its characteristics, such as binding affinity for a specific target, cell permeability, or fluorescence properties.
For instance, in the context of drug discovery, structure-activity relationship (SAR) studies can be conducted by synthesizing a series of analogues with variations in the substituents on the thiane ring or modifications to the amino acid side chain. nih.gov This approach allows for the identification of key structural features responsible for a particular biological activity. Computational modeling can be employed to guide the design of these analogues, predicting their binding modes and affinities for target proteins. nih.gov
The synthesis of these advanced analogues can be achieved through a variety of organic synthesis techniques. The reactivity of the amino and ester groups provides convenient handles for derivatization. Cross-coupling reactions, for example, could be used to introduce a wide range of aryl or alkyl groups, expanding the chemical diversity of the compound library. The goal is to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.gov
Table 2: Strategies for the Rational Design of this compound Analogues
| Modification Site | Design Strategy | Desired Outcome |
| Amino Group | Acylation with diverse carboxylic acids | Modulate biological activity and physicochemical properties. |
| Thiane Ring | Introduction of substituents | Enhance binding affinity and selectivity for a target. |
| Ester Group | Conversion to amides or other functional groups | Improve metabolic stability and cell permeability. |
| Chiral Centers | Synthesis of different stereoisomers | Investigate the impact of stereochemistry on biological activity. |
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to accelerate drug discovery and materials science. nih.govnih.govplos.orgresearchgate.net These computational tools can be used to predict the properties and biological activities of molecules, even before they are synthesized. For a novel scaffold like this compound, AI and ML could play a pivotal role in exploring its potential.
By creating a virtual library of derivatives of this compound, ML models can be trained on existing data from other compounds to predict various properties, such as solubility, toxicity, and binding affinity for different protein targets. This in silico screening can help prioritize which analogues to synthesize and test experimentally, saving significant time and resources. nih.govgithub.com
Furthermore, generative AI models can be used to design entirely new molecules based on the aminothiane scaffold, optimized for a specific biological activity. These models learn the underlying patterns in chemical space and can propose novel structures with a high probability of success. As more experimental data on this compound and its derivatives become available, these predictive models can be refined to become even more accurate, creating a powerful feedback loop between computational prediction and experimental validation.
Q & A
Q. Answer :
- Reaction Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity, as demonstrated in analogous thiazolidinone syntheses .
- Catalysis : Introduce anhydrous ZnCl₂ to accelerate cyclization and reduce side reactions during reflux .
- Purification : Recrystallize the product from DMF or methanol to isolate high-purity crystals, ensuring minimal impurities .
- Monitoring : Employ TLC or HPLC to track reaction progress and confirm intermediate formation.
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Q. Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, N95 respirators, and chemical goggles to prevent inhalation, skin contact, or eye exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate vapor inhalation risks.
- First Aid :
- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal in compliance with institutional guidelines .
Advanced: How can researchers reconcile discrepancies between computational LogP predictions and experimental values for this compound?
Q. Answer :
- Data Validation :
- Structural Factors : Evaluate substituent effects (e.g., amino and thian groups) on hydrogen bonding and lipophilicity, which may deviate from computational approximations .
- Statistical Analysis : Apply multivariate regression to identify structural descriptors (e.g., polar surface area, rotatable bonds) contributing to prediction errors .
Advanced: What best practices ensure accurate X-ray crystallographic analysis of this compound?
Q. Answer :
- Data Collection : Use high-resolution detectors (e.g., CCD or photon-counting) to capture weak diffraction signals, particularly for light-atom structures .
- Structure Solution :
- Disorder Handling : Apply split-atom models for disordered regions and validate using R-factor convergence metrics .
Advanced: How should NMR and FTIR spectral data be analyzed to confirm the structure of this compound?
Q. Answer :
- ¹H/¹³C NMR :
- FTIR :
- Comparative Analysis : Overlay experimental spectra with simulated data (e.g., ACD/Labs or ChemDraw) to validate assignments .
Advanced: What methodologies resolve contradictions in melting point data for derivatives of this compound?
Q. Answer :
- Controlled Conditions : Standardize heating rates (1–2°C/min) and sample preparation (e.g., recrystallization solvent) to minimize variability .
- DSC/TGA Analysis : Use differential scanning calorimetry to detect polymorphic transitions or decomposition events affecting reported values .
- Literature Cross-Reference : Compare data across peer-reviewed studies (e.g., Molecules, Journal of Pharmaceutical Research International) to identify consensus ranges .
Advanced: How can 3D-QSAR models be developed to predict the bioactivity of this compound analogs?
Q. Answer :
- Descriptor Selection : Include steric, electronic, and hydrophobic parameters (e.g., molar refractivity, polar surface area) from computational tools .
- Training Set : Curate analogs with experimentally validated IC₅₀ values (e.g., enzyme inhibition data) to ensure model relevance .
- Validation : Apply leave-one-out cross-validation and external test sets to assess predictive power (R² > 0.8 preferred) .
- Software : Use SYBYL or MOE for alignment and partial least squares (PLS) regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
